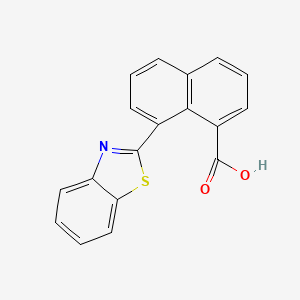

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid is a chemical compound that features a benzothiazole ring fused to a naphthoic acid moiety

準備方法

The synthesis of 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid typically involves the condensation of 2-aminobenzenethiol with a suitable naphthoic acid derivative. One common method includes the reaction of 2-aminobenzenethiol with 1-naphthoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene. After completion, the product is purified through recrystallization or column chromatography .

化学反応の分析

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under controlled conditions

科学的研究の応用

Medicinal Chemistry

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid has shown promise as an anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis growth. It specifically targets the enzyme DprE1, crucial for mycobacterial cell wall biosynthesis, leading to bacterial cell death .

Materials Science

The compound is utilized in developing organic semiconductors and fluorescent materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Biological Studies

Research has indicated that this compound exhibits antimicrobial and anticancer properties. Studies have focused on its potential to inhibit various cancer cell lines and its effectiveness against different microbial pathogens .

Anti-Tubercular Activity

A study demonstrated that derivatives of this compound significantly inhibited Mycobacterium tuberculosis growth in vitro. The compound showed a minimum inhibitory concentration (MIC) comparable to existing anti-tubercular drugs .

Anticancer Properties

Research published in a peer-reviewed journal highlighted that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

作用機序

The mechanism of action of 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells .

類似化合物との比較

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid can be compared with other benzothiazole derivatives, such as:

2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

2-Phenylbenzothiazole: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic applications

The uniqueness of this compound lies in its combined structural features of benzothiazole and naphthoic acid, which confer distinct electronic and biological properties.

生物活性

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and antioxidant properties. The data presented here is drawn from diverse sources, including recent studies and case evaluations.

Chemical Structure

The molecular structure of this compound features a benzothiazole moiety attached to a naphthoic acid framework. This unique structure is believed to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives synthesized from this compound were evaluated against various cancer cell lines.

Table 1: Anticancer Activity Data

The results indicated that the compound IIB exhibited significantly lower IC50 values than the standard drug imatinib, suggesting enhanced cytotoxicity against lung cancer cells.

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of this compound have also been investigated. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined for various derivatives.

Table 2: Antibacterial and Antifungal Activity

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type | Reference |

|---|---|---|---|---|

| IIC | 16–128 | Not specified | Bacterial | |

| IIC | 16–128 | Not specified | Fungal |

The derivative IIC demonstrated significant antibacterial and antifungal activity against both Gram-positive and Gram-negative bacteria as well as various fungal species.

Antioxidant Activity

The antioxidant properties of this compound were assessed using IC50 values in comparison to ascorbic acid.

Table 3: Antioxidant Activity

The results suggested that the antioxidant activity of this compound's derivatives was comparable to that of ascorbic acid, indicating potential utility in oxidative stress-related conditions.

Case Studies

Several case studies have explored the therapeutic applications of benzothiazole derivatives in various diseases:

- Cancer Treatment : A study evaluated the effects of benzothiazole derivatives on glioblastoma cells, showing promising results in reducing cell viability and inducing apoptosis.

- Infectious Diseases : Research has indicated that compounds with similar structures exhibit significant antimicrobial properties against resistant bacterial strains, highlighting their potential as new therapeutic agents.

特性

IUPAC Name |

8-(1,3-benzothiazol-2-yl)naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2S/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVDCYAMTNYGFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC4=C3C(=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。